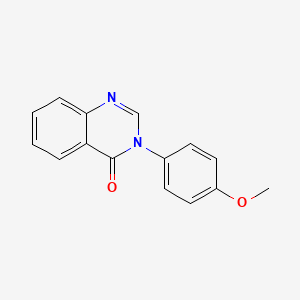![molecular formula C13H13Cl2N3O B10947187 2,4-dichloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]benzamide](/img/structure/B10947187.png)
2,4-dichloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring, and a pyrazole moiety attached via a methylene bridge to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]benzamide typically involves the following steps:
Formation of the pyrazole moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Chlorination of benzene: The benzene ring is chlorinated at the 2 and 4 positions using chlorine gas or a chlorinating agent such as sulfuryl chloride.
Amide formation: The chlorinated benzene is then reacted with an appropriate amine to form the benzamide. This step often requires the use of coupling agents like EDCI or DCC to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would include:
Continuous flow reactors: for the chlorination step to control the reaction temperature and minimize side reactions.
Automated synthesis: for the amide formation step to ensure consistent product quality and reduce manual labor.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The pyrazole moiety can be oxidized to form pyrazole N-oxides under the influence of oxidizing agents like m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: m-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Major Products
Nucleophilic substitution: Substituted benzamides with various functional groups replacing the chlorine atoms.
Oxidation: Pyrazole N-oxides.
Reduction: Corresponding amines.
Scientific Research Applications
2,4-dichloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and anticancer properties.
Agrochemicals: It is explored as a potential herbicide or pesticide due to its ability to interfere with specific biochemical pathways in plants and pests.
Biological Studies: It is used as a tool compound to study the effects of benzamide derivatives on various biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N-(pyrazol-3-ylmethyl)benzamide: Lacks the ethyl group on the pyrazole ring.
2,4-dichloro-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzamide: Contains a methyl group instead of an ethyl group on the pyrazole ring.
Uniqueness
2,4-dichloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]benzamide is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its physicochemical properties and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in its applications.
Properties
Molecular Formula |
C13H13Cl2N3O |
|---|---|
Molecular Weight |
298.16 g/mol |
IUPAC Name |
2,4-dichloro-N-[(1-ethylpyrazol-3-yl)methyl]benzamide |
InChI |
InChI=1S/C13H13Cl2N3O/c1-2-18-6-5-10(17-18)8-16-13(19)11-4-3-9(14)7-12(11)15/h3-7H,2,8H2,1H3,(H,16,19) |
InChI Key |
MNFBBQHOWPPLJH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-fluorophenoxy)methyl]-N-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10947108.png)
![N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10947109.png)

![2-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10947120.png)
![4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10947121.png)
![1-ethyl-4-{[(4-methylphenyl)carbonyl]amino}-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B10947125.png)
![Ethyl 4-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B10947136.png)
![3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(1H-indol-3-ylmethyl)benzamide](/img/structure/B10947146.png)
![1-[4-Chloro-2-(trifluoromethyl)phenyl]-3-(tetrahydrofuran-2-ylmethyl)thiourea](/img/structure/B10947160.png)
![{5-[(4-ethylphenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10947168.png)
![4-bromo-1-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B10947184.png)
![3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B10947185.png)
![{5-[4-(difluoromethoxy)phenyl]-1H-pyrazol-3-yl}{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10947193.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B10947195.png)
